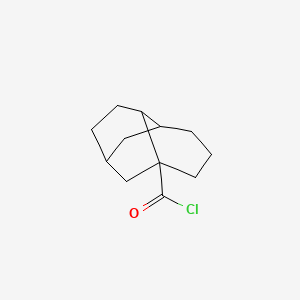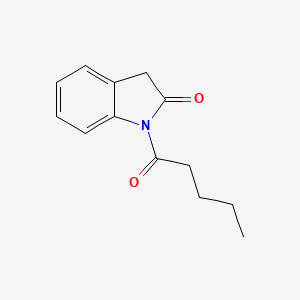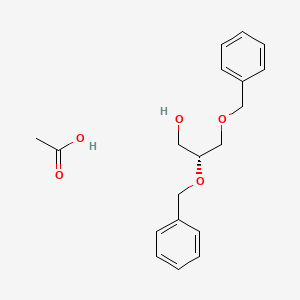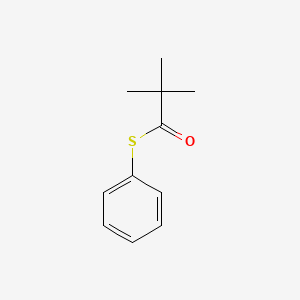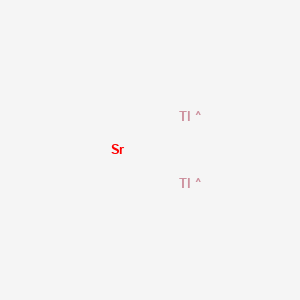
lambda~1~-Thallanyl--strontium (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lambda~1~-Thallanyl–strontium (2/1):
Méthodes De Préparation
The preparation of lambda1-Thallanyl–strontium (2/1) involves specific synthetic routes and reaction conditions. Typically, the synthesis involves the reaction of strontium salts with thallium salts under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve large-scale reactions in specialized reactors to ensure the purity and yield of the compound .
Analyse Des Réactions Chimiques
Lambda~1~-Thallanyl–strontium (2/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxides of strontium and thallium.
Reduction: Reduction reactions can convert the compound into its elemental forms or other reduced states.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen or lithium aluminum hydride, and various substituents depending on the desired product
Applications De Recherche Scientifique
Lambda~1~-Thallanyl–strontium (2/1) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential effects on biological systems and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain medical conditions.
Industry: Utilized in the production of specialized materials and as a component in certain industrial processes .
Mécanisme D'action
The mechanism of action of lambda1-Thallanyl–strontium (2/1) involves its interaction with molecular targets and pathways within a system. The compound can affect various biochemical pathways, leading to changes in cellular functions. For example, it may interact with enzymes or receptors, altering their activity and resulting in specific physiological effects .
Comparaison Avec Des Composés Similaires
Lambda~1~-Thallanyl–strontium (2/1) can be compared with other similar compounds, such as:
Strontium ranelate: A compound used in the treatment of osteoporosis, known for its dual mechanism of action in reducing bone resorption and increasing bone formation
Thallium compounds:
Propriétés
Numéro CAS |
60874-69-3 |
|---|---|
Formule moléculaire |
SrTl2 |
Poids moléculaire |
496.39 g/mol |
InChI |
InChI=1S/Sr.2Tl |
Clé InChI |
OKANDIXLHVMFAO-UHFFFAOYSA-N |
SMILES canonique |
[Sr].[Tl].[Tl] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl-](/img/structure/B14618502.png)
![1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14618506.png)
![1-[2-(4-Fluorophenyl)octyl]imidazole;nitric acid](/img/structure/B14618529.png)
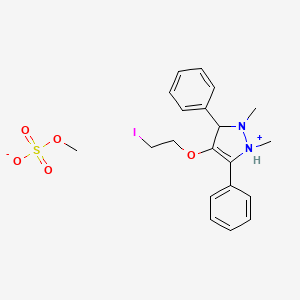
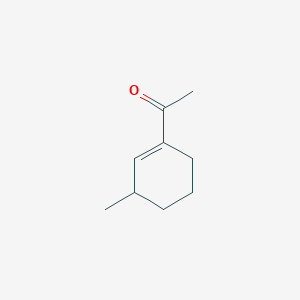
![2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618541.png)
